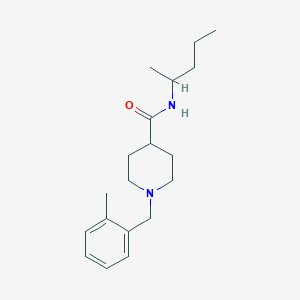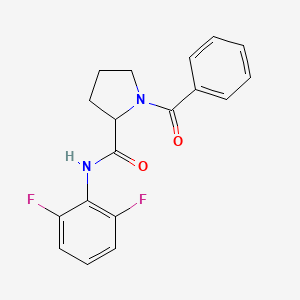
1-benzoyl-N-(2,6-difluorophenyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzoyl-N-(2,6-difluorophenyl)prolinamide, also known as DFP-1080, is a proline-based compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFP-1080 is a small molecule that has been shown to have promising anti-cancer properties, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide involves the inhibition of the proteasome, which is a complex of proteins that is responsible for degrading unwanted or damaged proteins within cells. By inhibiting the proteasome, 1-benzoyl-N-(2,6-difluorophenyl)prolinamide prevents the degradation of pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 1-benzoyl-N-(2,6-difluorophenyl)prolinamide has also been shown to have other biochemical and physiological effects. For example, 1-benzoyl-N-(2,6-difluorophenyl)prolinamide has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. Additionally, 1-benzoyl-N-(2,6-difluorophenyl)prolinamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide is its specificity for the proteasome, which makes it a potentially safer and more effective anti-cancer agent compared to other chemotherapeutic agents that target multiple pathways. However, one limitation of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research and development of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide. Additionally, there is interest in exploring the potential of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide as an antimicrobial agent and in investigating its anti-inflammatory properties for the treatment of inflammatory diseases. Finally, there is potential for the development of new drug delivery systems that can improve the solubility and bioavailability of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide in vivo.
Synthesemethoden
The synthesis of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide involves the reaction of proline with 2,6-difluorobenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to produce high yields of 1-benzoyl-N-(2,6-difluorophenyl)prolinamide with high purity.
Wissenschaftliche Forschungsanwendungen
1-benzoyl-N-(2,6-difluorophenyl)prolinamide has been extensively studied for its anti-cancer properties. In vitro studies have shown that 1-benzoyl-N-(2,6-difluorophenyl)prolinamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 1-benzoyl-N-(2,6-difluorophenyl)prolinamide has been shown to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer.
Eigenschaften
IUPAC Name |
1-benzoyl-N-(2,6-difluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-13-8-4-9-14(20)16(13)21-17(23)15-10-5-11-22(15)18(24)12-6-2-1-3-7-12/h1-4,6-9,15H,5,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNCRXYXAMNCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C(=O)NC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-1-(phenylcarbonyl)prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(cyclopropylmethyl)-2-(4-methoxy-2,5-dimethylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6060473.png)
![3,4-dichloro-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6060477.png)
![4-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol](/img/structure/B6060481.png)
![7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6060482.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6060496.png)
![1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6060501.png)
![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B6060507.png)
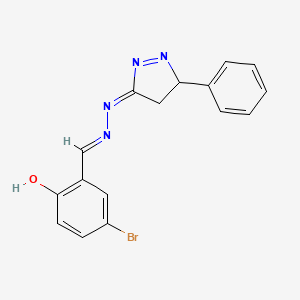
![7-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060543.png)
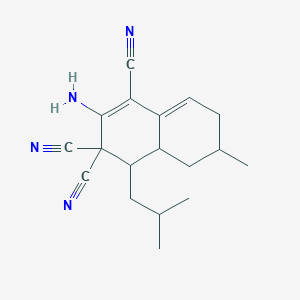
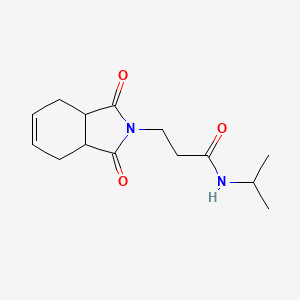
![N-cyclopropyl-3-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6060557.png)
![1-cyclohexyl-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6060562.png)
